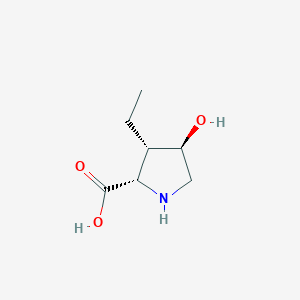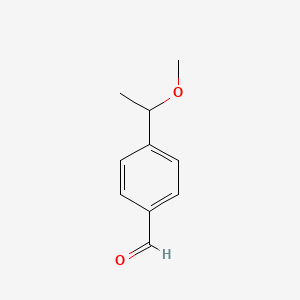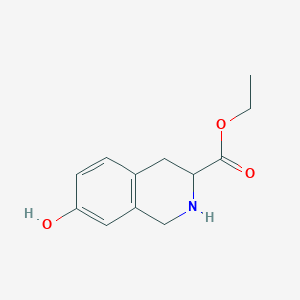
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often involve low temperatures and controlled pH to maintain the integrity of the chiral centers.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yields and enantiomeric purity. These methods are preferred due to their efficiency and environmentally friendly nature. The use of immobilized enzymes and continuous flow reactors can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group can be oxidized to form a ketone or reduced to form an alkane. The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alkane. Esterification of the carboxylic acid group can result in the formation of esters.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The hydroxyl and carboxylic acid groups play crucial roles in its binding affinity and specificity. The stereochemistry of the molecule ensures that it fits precisely into the active sites of target proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- (2S,3S,4R)-3-Methyl-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,3S,4R)-3-Propyl-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,3S,4R)-3-Isopropyl-4-hydroxypyrrolidine-2-carboxylic acid
Comparison: Compared to these similar compounds, (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific ethyl group, which influences its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, binding affinity, and overall stability, making it distinct in its applications and effectiveness.
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-2-4-5(9)3-8-6(4)7(10)11/h4-6,8-9H,2-3H2,1H3,(H,10,11)/t4-,5+,6+/m1/s1 |
InChI-Schlüssel |
UPVZLRBZXXOIQN-SRQIZXRXSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H](CN[C@@H]1C(=O)O)O |
Kanonische SMILES |
CCC1C(CNC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13326236.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13326250.png)
![5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326259.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13326262.png)
![8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13326267.png)

![(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B13326274.png)




![5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile](/img/structure/B13326306.png)
![7-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13326310.png)

